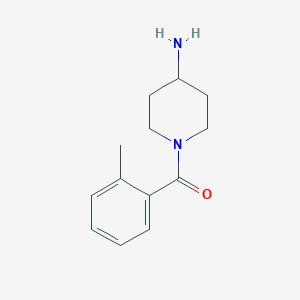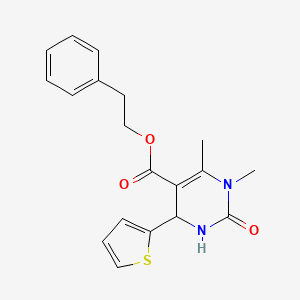![molecular formula C25H24BrFN2O4 B12495231 5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495231.png)
5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[({5-BROMO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, fluorine, and morpholine groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({5-BROMO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, including the introduction of bromine and fluorine atoms, as well as the formation of the morpholine ring. Common synthetic routes may include:
Bromination: Introduction of the bromine atom into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Morpholine Formation: Formation of the morpholine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-[({5-BROMO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-[({5-BROMO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[({5-BROMO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The morpholine ring may also contribute to its overall pharmacokinetic properties, such as solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluorobenzaldehyde: A related compound with similar bromine and fluorine substitution patterns.
5-Bromo-2-nitroanisole: Another compound with a bromine atom and a methoxy group, but with a nitro group instead of a morpholine ring.
Uniqueness
5-[({5-BROMO-2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is unique due to the combination of bromine, fluorine, and morpholine groups, which impart distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H24BrFN2O4 |
|---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
5-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C25H24BrFN2O4/c26-19-5-8-24(33-16-17-3-1-2-4-22(17)27)18(13-19)15-28-20-6-7-23(21(14-20)25(30)31)29-9-11-32-12-10-29/h1-8,13-14,28H,9-12,15-16H2,(H,30,31) |
InChI-Schlüssel |
SUOWLJJPPUFJJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(C=C(C=C2)NCC3=C(C=CC(=C3)Br)OCC4=CC=CC=C4F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495152.png)
![2-methyl-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B12495159.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495167.png)

![3-(4-ethylphenyl)-4a,5,6,7,8,9a-hexahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495170.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495172.png)
![({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B12495178.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495182.png)
![methyl 6,6-dimethyl-3-[(phenoxycarbonyl)amino]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B12495184.png)
![1-{[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12495188.png)
![3-[(4-bromophenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12495200.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12495220.png)
